molecular formula C14H16N2O4 B13693680 methyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

methyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B13693680
M. Wt: 276.29 g/mol
InChI Key: BKAUGETXHKQCMS-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is an organic compound with a complex structure that includes an imidazole ring substituted with a methyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2,4-dimethoxybenzaldehyde, which undergoes a series of reactions including nitration, reduction, and cyclization to form the imidazole ring. The final step involves esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic ring and the imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

Methyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives with different substituents on the aromatic ring or the imidazole ring. Examples include:

Uniqueness

Methyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy groups and the methyl carboxylate ester provides distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

methyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-8-12(14(17)20-4)16-13(15-8)10-6-5-9(18-2)7-11(10)19-3/h5-7H,1-4H3,(H,15,16)

InChI Key

BKAUGETXHKQCMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=C(C=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

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